![molecular formula C24H24N2O3 B7516921 N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide, also known as NAPPOC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NAPPOC is a derivative of oxolane-2-carboxamide, which is a heterocyclic organic compound.
Mechanism of Action
The mechanism of action of N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide is not fully understood. However, it has been proposed that N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide inhibits the HIV integrase enzyme by binding to the active site of the enzyme, thereby preventing the replication of the virus. In the case of cancer cells, N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide induces apoptosis by activating the caspase pathway. Moreover, N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide can cross the blood-brain barrier due to its lipophilic nature, making it a potential drug delivery system for drugs that target the central nervous system.
Biochemical and Physiological Effects:
N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide inhibits the activity of the HIV integrase enzyme with an IC50 value of 4.4 μM. N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide has also been shown to induce apoptosis in various cancer cell lines, including breast cancer and prostate cancer cells. Moreover, N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide has been shown to have a low toxicity profile in vitro.
Advantages and Limitations for Lab Experiments
N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily confirmed using standard analytical techniques. Moreover, N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide has shown potential applications in various scientific research fields, making it a versatile research tool. However, one limitation of N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide is that its mechanism of action is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide research. One potential direction is to investigate its potential as a drug delivery system for drugs that target the central nervous system. Another direction is to further investigate its mechanism of action and potential applications in various scientific research fields. Moreover, N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide can be modified to improve its potency and selectivity, which can lead to the development of more effective drugs. Overall, N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide has shown great potential as a research tool, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide involves the reaction of 3-(1-naphthalen-1-ylethylcarbamoyl)phenylboronic acid with oxolane-2-carboxylic acid chloride in the presence of a base. The reaction yields N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide as a white solid with a purity of over 98%. The synthesis method of N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide has shown potential applications in various scientific research fields. It has been studied as a potential inhibitor of the human immunodeficiency virus (HIV) integrase enzyme, which is essential for the replication of the virus. N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Moreover, N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide has been studied as a potential drug delivery system for various drugs due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-16(20-12-5-8-17-7-2-3-11-21(17)20)25-23(27)18-9-4-10-19(15-18)26-24(28)22-13-6-14-29-22/h2-5,7-12,15-16,22H,6,13-14H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHSVOLKXXLUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)NC(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


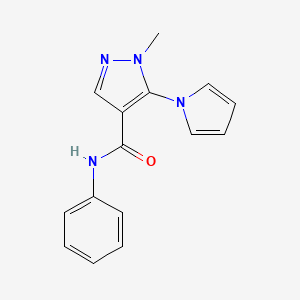
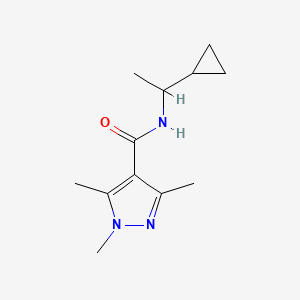
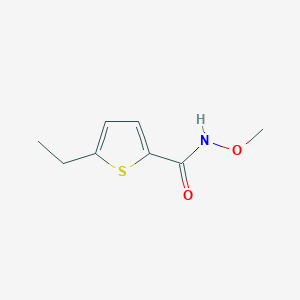
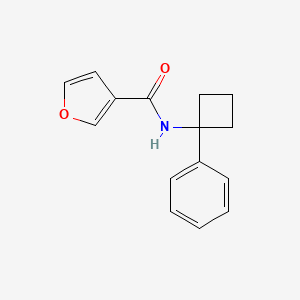
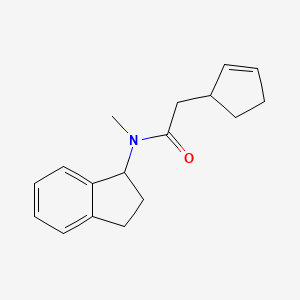
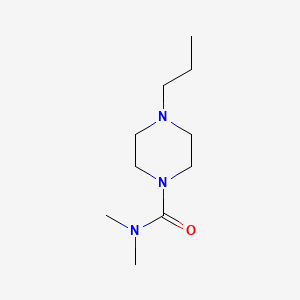
![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)




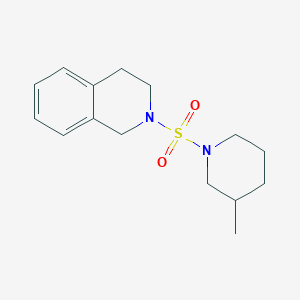
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)